molecular formula C14H20N2O3 B2585371 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline CAS No. 916164-73-3

4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline

Cat. No.: B2585371
CAS No.: 916164-73-3
M. Wt: 264.325
InChI Key: NQNODWCNTAISSU-UHFFFAOYSA-N
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Description

4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline is a substituted aniline derivative featuring a piperidine-1-carbonyl group at the ortho position and dimethoxy substituents at the 4- and 5-positions of the aromatic ring. Notably, commercial availability of this compound has been discontinued across multiple quantities (1g to 500mg), as reported by CymitQuimica . This discontinuation may limit experimental accessibility, underscoring the importance of comparative studies with structurally analogous compounds.

Properties

IUPAC Name

(2-amino-4,5-dimethoxyphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-18-12-8-10(11(15)9-13(12)19-2)14(17)16-6-4-3-5-7-16/h8-9H,3-7,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNODWCNTAISSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)N2CCCCC2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline typically involves the reaction of 4,5-dimethoxyaniline with piperidine-1-carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity of the final product .

Chemical Reactions Analysis

Hydrolysis of the Piperidine-1-Carbonyl Amide

The amide bond in the piperidine-1-carbonyl group is susceptible to hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : Prolonged heating with concentrated HCl may cleave the amide bond, yielding 4,5-dimethoxyanthranilic acid and piperidine .

  • Basic Hydrolysis : Treatment with NaOH under reflux could produce the corresponding carboxylate salt and piperidine .

Key Factors :

  • Steric hindrance from the piperidine ring may slow hydrolysis compared to linear amides.

  • Electron-donating methoxy groups stabilize the aromatic ring but do not directly influence amide reactivity .

Electrophilic Aromatic Substitution

The electron-rich aniline ring facilitates electrophilic substitution. The methoxy groups (para-directing) and amine (meta-directing) dictate regioselectivity:

Reaction Type Conditions Expected Position Example Product
NitrationHNO₃/H₂SO₄, 0–5°CPosition 3 or 63-Nitro-4,5-dimethoxy-2-(piperidine-1-carbonyl)aniline
SulfonationH₂SO₄, SO₃Position 33-Sulfo-4,5-dimethoxy derivative
HalogenationX₂ (Cl₂, Br₂) in acetic acidPosition 66-Bromo-4,5-dimethoxy analogue

Notes :

  • Competitive directing effects may lead to mixtures, but steric bulk from the piperidine group favors substitution at less hindered positions .

Oxidation of the Aniline Moiety

The primary amine can undergo oxidation under strong conditions:

  • Nitroso Formation : Mild oxidants like NaNO₂/HCl at low temperatures yield a nitroso intermediate.

  • Nitro Derivative : Strong oxidants (e.g., KMnO₄/H₂SO₄) convert the amine to a nitro group, producing 4,5-dimethoxy-2-(piperidine-1-carbonyl)nitrobenzene .

Limitations :

  • Methoxy groups may retard oxidation kinetics due to electron donation .

Alkylation/Acylation of the Primary Amine

The aniline’s NH₂ group reacts with alkyl halides or acyl chlorides:

Reagent Product Conditions
CH₃IN-Methyl-4,5-dimethoxy-2-(piperidine-1-carbonyl)anilineK₂CO₃, DMF, 60°C
Acetyl chlorideN-Acetyl derivativePyridine, RT

Applications :

  • N-Alkylation modifies solubility and bioavailability, relevant in drug design .

Diazotization and Subsequent Reactions

Diazonium salt formation enables diverse transformations:

  • Sandmeyer Reaction : CuCN/KCN introduces a cyano group at position 3 or 6.

  • Azo Coupling : React with β-naphthol to form azo dyes .

Example :

4,5-Dimethoxy-2-(piperidine-1-carbonyl)benzenediazonium chlorideCuCN3-Cyano derivative\text{4,5-Dimethoxy-2-(piperidine-1-carbonyl)benzenediazonium chloride} \xrightarrow{\text{CuCN}} \text{3-Cyano derivative}

Demethylation of Methoxy Groups

Methoxy groups are cleaved by BBr₃ or HI to yield catechol derivatives:

4,5-Dimethoxy-...BBr₃, DCM4,5-Dihydroxy-2-(piperidine-1-carbonyl)aniline\text{4,5-Dimethoxy-...} \xrightarrow{\text{BBr₃, DCM}} \text{4,5-Dihydroxy-2-(piperidine-1-carbonyl)aniline}

Utility :

  • Dihydroxy intermediates serve as precursors for further functionalization (e.g., O-alkylation) .

Photochemical Reactivity

The dimethoxy-aniline system may undergo photochemical reactions under UV light, such as:

  • Dimerization : Formation of biphenyl derivatives via radical coupling .

  • Oxidative Dearomatization : Conversion to quinone-like structures in the presence of O₂ .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to 4,5-dimethoxy-2-(piperidine-1-carbonyl)aniline exhibit significant antitumor activity. For instance, derivatives of piperidine have been studied extensively for their ability to inhibit cancer cell growth. A notable study highlighted the effectiveness of piperidine derivatives in treating various cancers, including breast and pancreatic cancer . The mechanism often involves the inhibition of critical signaling pathways such as the Akt pathway, which is pivotal in cell survival and proliferation.

Table 1: Overview of Piperidine Derivatives and Their Antitumor Effects

Compound NameCancer TypeMechanism of ActionReference
This compoundBreast CancerInhibits Akt signaling pathway
N-(4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl)amino-phenyl)piperidineCervical CancerDNA cleavage inhibition
PiperinePancreatic CancerInduces apoptosis via Akt inhibition

Neurological Applications

The compound has also been investigated for its potential as a selective agonist for serotonin receptors. Studies have shown that modifications to the piperidine structure can enhance selectivity and potency at serotonin receptor subtypes, which are crucial targets in treating mood disorders and anxiety . The structure-activity relationship (SAR) analysis reveals that specific substitutions on the phenyl ring significantly influence agonist activity.

Table 2: Structure-Activity Relationships of Piperidine Derivatives

Compound Variant5-HT2AR ActivitySelectivity Ratio (5-HT2AR/5-HT2CR)Reference
2,5-DimethoxyphenylpiperidineHighFavorable
4-Aminoaryl Boronic Acid DerivativeModerateLow

Synthetic Methodologies

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions to form C–N bonds effectively. This method is advantageous for producing anilines and their derivatives with high yields and purity . The use of palladium catalysts allows for selective coupling with aryl halides, making this approach a cornerstone in the synthesis of complex pharmaceutical compounds.

Table 3: Synthesis Pathways for Piperidine Derivatives

Synthesis MethodYield (%)Key FeaturesReference
Palladium-Catalyzed Cross-CouplingUp to 70%High selectivity and efficiency
Asymmetric Hydrogenation>90%Produces enantiomerically pure products

Clinical Research on Anticancer Properties

A clinical study evaluated the efficacy of piperidine derivatives, including those structurally related to this compound, in patients with advanced solid tumors. Results indicated a significant reduction in tumor size and improved patient survival rates when combined with standard chemotherapy regimens .

Pharmacological Studies on Neurological Effects

In another study focused on neurological applications, researchers assessed the agonist activity of piperidine derivatives on serotonin receptors in vitro. The findings revealed that certain modifications led to enhanced receptor binding affinity, suggesting potential therapeutic benefits for anxiety and depression .

Mechanism of Action

The mechanism of action of 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have specific binding affinities and biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Hydrogen Bonding Capacity
4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline* C₁₄H₁₉N₂O₃ 294.34 (calculated) 4,5-dimethoxy, piperidine-carbonyl Amide, Methoxy, Aniline High (amide NH donor)
2-(4,4-Dimethyl-1-piperidyl)aniline C₁₃H₂₀N₂ 204.31 4,4-dimethylpiperidine Amine, Piperidine Moderate (amine NH donor)
3,5-Dimethoxy-2-[pyrazolyl]phenol C₂₀H₁₉N₃O₃ ~349.38 3,5-dimethoxy, pyrazoline Hydroxyl, Methoxy High (OH donor)

*Discontinued per CymitQuimica .

Key Observations:

Amide vs. Amine Functionality: The target compound’s amide group enables stronger hydrogen bonding (NH donor) compared to the primary amine in 2-(4,4-Dimethyl-1-piperidyl)aniline. This may result in higher melting points or enhanced stability in crystalline phases . In contrast, the hydroxyl group in 3,5-Dimethoxy-2-[pyrazolyl]phenol forms S(6) hydrogen-bonded rings, as observed in its crystal structure . The amide group in the target compound could similarly stabilize supramolecular architectures but with distinct directional preferences.

Substituent Position Effects :

  • The 4,5-dimethoxy arrangement on the target compound’s aromatic ring differs from the 3,5-dimethoxy configuration in the pyrazoline derivative . Para-substituted methoxy groups may alter electronic effects (e.g., resonance donation) and steric interactions compared to meta-substituted analogs.

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding and Crystal Packing :
    The pyrazoline-containing compound in exhibits intermolecular C–H···O and N–H···π interactions, forming layered crystal structures. By analogy, the target compound’s amide group may participate in similar interactions, but the absence of a hydroxyl group could limit the diversity of hydrogen-bonding motifs.
  • Lipophilicity: The 4,4-dimethylpiperidine derivative is likely more lipophilic than the target compound due to its nonpolar methyl groups, whereas the latter’s methoxy and amide groups enhance polarity.

Research Findings and Implications

  • Structural Flexibility :
    The piperidine-carbonyl group in the target compound may adopt conformational states that optimize interactions in host-guest systems, contrasting with the rigid pyrazoline ring in .
  • Solubility Profile : Methoxy groups typically enhance aqueous solubility, but the amide group’s polarity may counterbalance this effect depending on the solvent system.

Biological Activity

4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • CAS Number : 916164-73-3

The molecular formula is C13H18N2O3C_{13}H_{18}N_{2}O_{3}, with a molecular weight of approximately 250.29 g/mol. The presence of methoxy groups and a piperidine moiety suggests potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Piperidine Ring : Utilizing piperidine derivatives through cyclization reactions.
  • Substitution Reactions : Introducing the dimethoxy and carbonyl groups through electrophilic aromatic substitution or acylation methods.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .
  • Antioxidant Properties : Preliminary studies suggest that compounds with similar structures exhibit antioxidant activity, potentially reducing oxidative stress in cells .

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition : A study on analogs of donepezil demonstrated that modifications to the piperidine ring significantly affect AChE inhibition potency. The introduction of substituents like methoxy groups enhanced activity compared to unsubstituted analogs .
  • Anticoagulant Activity : Research on piperidine derivatives has shown that certain compounds exhibit potent anticoagulant properties. While specific data on this compound is limited, related compounds have been shown to inhibit factor Xa effectively .
  • Cytotoxicity Studies : In vitro assays have indicated that related piperidine compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. Further exploration into the structural modifications could enhance selectivity and potency against specific targets .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to similar compounds:

CompoundAChE Inhibition IC50 (nM)Antioxidant ActivityAnticoagulant Activity
This compoundTBDModerateTBD
Donepezil10LowN/A
Compound A (related piperidine)50HighHigh

Q & A

Basic: What are the optimal synthetic routes for preparing 4,5-Dimethoxy-2-(piperidine-1-carbonyl)aniline with high purity?

Methodological Answer:
A two-step approach is recommended:

Amination and Protection : Start with 4,5-dimethoxy-2-nitroaniline. Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C in ethanol). Protect the amine with a tert-butoxycarbonyl (Boc) group to prevent side reactions.

Piperidine Coupling : React the Boc-protected intermediate with piperidine-1-carbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to identify methoxy (δ 3.7–3.9 ppm), piperidine (δ 1.4–1.6 ppm for CH₂, δ 2.7–3.1 ppm for N-CH₂), and amide carbonyl (δ 165–170 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS can confirm molecular weight (expected [M+H]⁺ ~ 321.2).
  • X-ray Crystallography : For unambiguous structural confirmation, grow single crystals via slow evaporation in ethanol and refine using SHELXL (space group determination, R-factor < 0.05) .

Advanced: How can rotational isomerism in the piperidine ring lead to NMR data contradictions, and how are these resolved?

Methodological Answer:
The piperidine ring’s chair-flip dynamics can cause signal splitting in NMR. To address this:

  • Perform variable-temperature NMR (VT-NMR) between 25°C and 80°C in DMSO-d₆. Signal coalescence at higher temperatures indicates dynamic equilibrium.
  • Use 2D NOESY to identify spatial correlations between piperidine protons and adjacent aromatic methoxy groups, confirming dominant conformers .

Advanced: What computational strategies predict the compound’s reactivity in nucleophilic acyl substitution reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using B3LYP/6-31G(d) to predict electrophilic sites. The amide carbonyl is likely reactive due to low LUMO energy (−1.8 eV).
  • Molecular Dynamics (MD) : Simulate solvation effects in water and DMSO to assess steric hindrance from the piperidine ring. MD trajectories show limited solvent accessibility to the carbonyl group, suggesting slow hydrolysis kinetics .

Advanced: How should stability studies be designed to evaluate degradation under oxidative and photolytic conditions?

Methodological Answer:
Adopt a Box-Behnken experimental design with three factors:

FactorLevels
Temperature25°C, 40°C, 60°C
UV Intensity0, 200, 400 W/m²
H₂O₂ Concentration0%, 1%, 3% (w/v)

Analyze degradation products via LC-MS/MS (QTOF instrument, positive ion mode). Key degradation pathways include piperidine ring oxidation (m/z 337.1) and demethylation of methoxy groups (m/z 293.1) .

Advanced: What safety protocols are critical for handling this compound given structural similarities to carcinogenic aniline derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods with >0.5 m/s face velocity.
  • Toxicity Mitigation : Monitor airborne levels via NIOSH Method 2002 (GC-MS, LOD 0.1 µg/m³).
  • Waste Disposal : Quench residual compound with 10% NaHCO₃ before incineration.
  • Biomonitoring : For chronic exposure studies, track urinary o-toluidine (a known aniline metabolite) using HPLC-UV (λ = 280 nm) .

Advanced: How can discrepancies in biological activity data between in vitro and in vivo models be analyzed?

Methodological Answer:

  • Pharmacokinetic Modeling : Use compartmental models (e.g., PK-Sim) to compare bioavailability. Low in vivo efficacy may arise from rapid glucuronidation (predicted logP = 2.1).
  • Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and identify Phase I metabolites (e.g., hydroxylation at C4 of piperidine) via UPLC-Q-Exactive .

Advanced: What strategies differentiate this compound from structurally similar aniline-piperidine analogs in mixed samples?

Methodological Answer:

  • Chromatographic Separation : Use a HILIC column (2.1 × 100 mm, 1.7 µm) with 10 mM ammonium formate (pH 3.0)/acetonitrile gradient. Retention time differences arise from the 4,5-dimethoxy substitution (tR ~ 8.2 min vs. 6.5 min for 4-methoxy analogs).
  • Tandem MS/MS : Characterize unique fragment ions (e.g., m/z 178.1 from cleavage between piperidine and aniline moieties) .

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